(AlphaR)-3,4,5-trifluoro-alpha-methylbenzenemethanamine
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Overview
Description
(1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and a suitable amine.
Reductive Amination: The key step involves the reductive amination of 3,4,5-trifluorobenzaldehyde with an amine under reducing conditions, often using a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine may involve:
Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving strong bases or acids, depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary amines.
Scientific Research Applications
(1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of novel materials with unique properties due to the presence of the trifluorophenyl group.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,4-difluorophenyl)ethan-1-amine: Similar structure but with two fluorine atoms.
(1R)-1-(3,5-difluorophenyl)ethan-1-amine: Another similar compound with different fluorine substitution.
Uniqueness
(1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine is unique due to the presence of three fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to compounds with fewer fluorine atoms.
Properties
Molecular Formula |
C8H8F3N |
---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
(1R)-1-(3,4,5-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4H,12H2,1H3/t4-/m1/s1 |
InChI Key |
QWYPAKQHZBBLFE-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C(=C1)F)F)F)N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)N |
Origin of Product |
United States |
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